molecular formula C23H17ClFNO4S B2738828 [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114853-21-2

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2738828
CAS No.: 1114853-21-2
M. Wt: 457.9
InChI Key: JMNIEZUHVZMRCE-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
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Biological Activity

The compound 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazin class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H18ClFNO3SC_{22}H_{18}ClFNO_3S with a molecular weight of approximately 427.9 g/mol. The structural features include:

  • Benzothiazin moiety : This core structure is associated with various pharmacological properties.
  • Chlorophenyl and ethoxyphenyl groups : These substituents potentially enhance lipophilicity and biological interactions.

The biological activity of benzothiazine derivatives often involves:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes related to disease pathways, including those involved in cancer and infectious diseases.
  • Antimicrobial Properties : Compounds in this class have shown significant antibacterial and antifungal activities, making them candidates for treating resistant infections.

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that benzothiazine derivatives possess antibacterial effects comparable to standard antibiotics such as streptomycin. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
CompoundBacterial StrainZone of Inhibition (mm)Reference
Benzothiazine Derivative AS. aureus20
Benzothiazine Derivative BK. pneumoniae18

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the potential antitumor effects of benzothiazine derivatives. For example:

  • Cytotoxicity in Melanoma Cells : A related study demonstrated that a triazole derivative showed significant cytotoxic effects against human melanoma cells, suggesting that similar compounds may also exhibit antitumor activity through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative study evaluated various benzothiazine derivatives against multiple bacterial strains. The results indicated that certain derivatives had a broad spectrum of activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
  • Antitumor Effects :
    • Research focused on a benzothiazine derivative demonstrated its ability to inhibit tumor growth in vitro and in vivo models. The study suggested that the compound could induce apoptosis in cancer cells by activating caspase pathways .

Properties

IUPAC Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNIEZUHVZMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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